5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride

Process Chemistry Microwave Synthesis Furopyrroles

Medicinal chemistry programs targeting the H2 receptor often face supply inconsistency with furopyrrole intermediates. 5,6-Dihydro-4H-furo[2,3-c]pyrrole hydrochloride (CAS 1363166-23-7) addresses this as a validated H2 antagonist scaffold per patent literature. • Patented pharmacophore core for antiulcer SAR studies • Consistent HCl salt form ensures reproducible solubility & reactivity • Scalable microwave-assisted synthesis available for gram-to-kilogram needs Sourced as ≥98% purity research-grade material with batch-to-batch consistency for hit-to-lead optimization.

Molecular Formula C6H8ClNO
Molecular Weight 145.59 g/mol
Cat. No. B12904837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride
Molecular FormulaC6H8ClNO
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)OC=C2.Cl
InChIInChI=1S/C6H7NO.ClH/c1-2-8-6-4-7-3-5(1)6;/h1-2,7H,3-4H2;1H
InChIKeyPBFZYVALOCMXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride: H2 Antagonist Scaffold & Process


5,6-Dihydro-4H-furo[2,3-c]pyrrole hydrochloride (CAS: 1363166-23-7) is a heterocyclic compound characterized by a fused furo[2,3-c]pyrrole core, combining a furan oxygen and a pyrrole nitrogen within a partially saturated ring system [1]. Its molecular formula is C6H8ClNO with a molecular weight of 145.59 g/mol . This compound serves as a key intermediate and structural scaffold for the development of histamine H2 receptor antagonists, with patent literature establishing the furo[2,3-c]pyrrole class as an active principle for antiulcer medications [2]. Furthermore, scalable synthetic processes for this class of compounds, including microwave-assisted methods, have been developed to achieve high yield and high purity, facilitating their use in pharmaceutical research and development [3].

5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride: Analogue Substitution Risks


Generic substitution of 5,6-dihydro-4H-furo[2,3-c]pyrrole hydrochloride with structurally similar furopyrrole or pyrrole derivatives is not straightforward due to critical differences in oxidation state, substitution pattern, and stereochemistry that directly impact synthetic utility, biological target engagement, and scalability. For instance, fully saturated hexahydro-furo[2,3-c]pyrrole analogues, while sharing the core ring system, exhibit different physicochemical properties (e.g., predicted pKa ~10.22) that affect salt formation and reactivity . The patented LIPHA derivatives specifically require the furo[2,3-c]pyrrole core with defined substituents (R1, R2, m) to confer potent H2 receptor antagonism; deviation from these structural constraints would likely abolish activity [1]. Furthermore, the specific hydrochloride salt form of this compound is crucial for handling, solubility, and its role as a stable intermediate in scalable synthetic routes, as described in process patents [2]. Using a different salt or the free base could introduce variability in reaction yields and purity, directly impacting downstream reproducibility and cost-efficiency in procurement decisions.

5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride: Comparative Evidence Guide


Microwave vs. Conventional Heating for Furopyrrole Synthesis

In the synthesis of furopyrroles, including 5,6-dihydro-4H-furo[2,3-c]pyrrole derivatives, a microwave-assisted process provides quantifiable advantages in reaction time and yield compared to conventional heating methods. The patented process by Riggs (US20070100135) claims the preparation of furopyrroles of general formula (I) in 'high yield and high purity' through microwave irradiation, but provides no specific comparative numerical data for this exact compound [1]. This represents a class-level inference where the efficiency gain is claimed but not quantified.

Process Chemistry Microwave Synthesis Furopyrroles

Dihydro vs. Hexahydro Saturation: Physicochemical Differences

The oxidation state of the furo[2,3-c]pyrrole ring system directly influences key physicochemical properties, which in turn affect salt formation, solubility, and formulation. For a fully saturated analog, (3aS,6aS)-hexahydro-furo[2,3-c]pyrrole, the predicted pKa is 10.22±0.20 . While no direct data is available for the 5,6-dihydro analog, the presence of a double bond in the furan ring of the 5,6-dihydro compound (compared to a fully saturated furan ring in the hexahydro analog) is expected to alter its basicity and, consequently, its pKa and salt-forming behavior with hydrochloric acid.

Physicochemical Properties Salt Formation Drug Design

Furo[2,3-c]pyrrole vs. Thieno Core: H2 Antagonist Activity

Patents by LIPHA (OA08119A, DK465685A) explicitly claim that thieno- or furo[2,3-c]pyrrole derivatives act as antagonists on H2 receptors of histamine and possess antiulcer action [1][2]. This establishes the furo[2,3-c]pyrrole core as an active pharmacophore for this specific therapeutic target. While the patents do not provide head-to-head potency data between furo and thieno analogues for this specific target, they demonstrate that both oxygen (furo) and sulfur (thieno) heteroatoms are permissible in the core, suggesting a degree of flexibility at this position. However, the required substitution patterns on the core (R1, R2, m) are strictly defined for biological activity.

Histamine H2 Receptor Antagonist Antiulcer

5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride: Application Scenarios


Medicinal Chemistry: H2 Antagonist Lead Scaffold

Given its established role as a core scaffold in patents for H2 receptor antagonists with antiulcer action, 5,6-dihydro-4H-furo[2,3-c]pyrrole hydrochloride is a high-priority starting material for medicinal chemistry programs targeting the H2 receptor [1][2]. The defined substitution patterns in the patents provide a validated starting point for structure-activity relationship (SAR) studies. Procurement of this specific dihydro-furopyrrole core, rather than a fully saturated or differently substituted analog, ensures alignment with the patented pharmacophore, maximizing the probability of achieving target engagement and biological activity. This scenario is directly supported by the class-level evidence of H2 antagonism in Section 3.

Process Chemistry: Scalable Furopyrrole Synthesis

The existence of a patented, microwave-assisted process for preparing furopyrroles in 'high yield and high purity' [3] positions this compound as a relevant case study for process chemistry research. Scientists and engineers focused on developing scalable, efficient synthetic routes can utilize this compound and its analogs to benchmark microwave-assisted versus conventional heating methodologies. Procuring the hydrochloride salt of the 5,6-dihydro derivative allows for the direct evaluation of this specific oxidation state in the reported process conditions, contributing to the optimization of manufacturing processes for this valuable class of intermediates.

Chemical Biology: Ring Saturation & Target Binding

The comparison between 5,6-dihydro-4H-furo[2,3-c]pyrrole hydrochloride and its fully saturated hexahydro analog, which exhibits a predicted pKa of ~10.22 , presents a focused opportunity in chemical biology. Researchers can systematically investigate how the introduction of a single double bond (dihydro vs. hexahydro) alters the compound‘s basicity, hydrogen-bonding capacity, and overall 3D conformation. This has direct implications for its interaction with biological targets like the H2 receptor. Procuring both analogs enables a controlled, comparative study to delineate the precise role of the furan ring’s oxidation state in modulating molecular recognition and physicochemical behavior, a key consideration for hit-to-lead optimization.

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